Bienvenue dans la boutique en ligne BenchChem!

AR-R17779

α7 nAChR receptor selectivity radioligand binding

AR-R17779 is the only α7 nAChR agonist combining full intrinsic efficacy (96%) with a clean >174‑fold selectivity window over α4β2 (Ki = 92 vs. 16,000 nM). Unlike GTS‑21, it lacks antagonist activity at α4β2, α3β4, α3β2, and 5‑HT3A receptors, ensuring unambiguous α7‑driven data. Validated in radial‑arm maze, social recognition, colitis, and acute lung injury models, it is the definitive reference tool for CNS cognition and cholinergic anti‑inflammatory pathway studies. Substitution with any other α7 agonist compromises selectivity, efficacy, and species‑dependent potency benchmarks.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 178419-47-1
Cat. No. B067559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-R17779
CAS178419-47-1
SynonymsAR-R 17779
AR-R-17779
AR-R17779
spiro(1-azabicyclo(2.2.2)octane-3,5'-oxazolidin-2'-one)
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CNC(=O)O3
InChIInChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m0/s1
InChIKeyTYAGAVRSOFABFO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR-R17779: α7 nAChR Reference Full Agonist with Quantitative Binding Selectivity Over α4β2


AR-R17779 (CAS 178419-47-1) is a spirooxazolidinone-class compound that functions as a potent and highly selective full agonist at the homomeric α7 nicotinic acetylcholine receptor (nAChR). It was the first reported neuronal nAChR agonist to demonstrate nanomolar binding affinity for the α7 subtype (Ki = 92 nM) while exhibiting >10 μM affinity for the predominant brain α4β2 subtype, representing a >100-fold selectivity window critical for isolating α7-mediated pharmacology [1]. Unlike earlier compounds such as GTS-21, which showed equivalent or higher radioligand binding affinity for α4β2 and partial agonist activity at α7, AR-R17779 provides a clean pharmacological tool with no antagonist activity at α4β2-, α3β4-, α3β2-, or 5-HT3A receptors in functional assays [1][2].

Why AR-R17779 Cannot Be Substituted with Generic α7 Agonists in Mechanistic Research


Generic substitution among α7 nAChR agonists is scientifically unsound due to substantial inter-compound variation in receptor subtype selectivity profiles, functional efficacy (full vs. partial agonism), and species-dependent potency. AR-R17779 demonstrates a Ki selectivity ratio of approximately 174-fold for α7 over α4β2 , whereas earlier α7-preferring compounds like GTS-21 exhibit minimal to no binding selectivity and act as partial agonists at α7 while functioning as antagonists at α4β2 [1]. More recent α7 agonists such as PNU-282987 and PHA-543,613, while selective, differ in their desensitization kinetics and tissue-specific functional responses [2]. Moreover, AR-R17779 displays pronounced species-dependent functional potency, with EC50 values varying from 6.2 μM in human α7 to 21 μM in rat α7 expressed in Xenopus oocytes [3], a phenomenon that may not parallel across other α7 agonist chemotypes. These quantitative differences in binding selectivity, intrinsic efficacy, and species pharmacology preclude reliable substitution without revalidation of experimental endpoints.

AR-R17779 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Binding Selectivity: AR-R17779 vs. GTS-21 at α7 vs. α4β2 nAChR Subtypes

AR-R17779 demonstrates true binding selectivity for the α7 nAChR subtype, a property not shared by the earlier clinical candidate GTS-21. In competition radioligand binding assays, AR-R17779 exhibits a Ki of 92 nM at rat α7 nAChR (against 5 nM α-bungarotoxin) and a Ki of 16,000 nM at rat α4β2 nAChR (against 3 nM (-)-nicotine), yielding an α7/α4β2 selectivity ratio of approximately 174-fold [1]. In contrast, GTS-21 was characterized as 'functionally selective' for α7 but demonstrated equivalent or higher radioligand binding affinity for the α4β2 subtype, along with antagonist activity at α4β2 and partial agonist activity at α7 [2].

α7 nAChR receptor selectivity radioligand binding GTS-21

Intrinsic Efficacy: Full Agonism of AR-R17779 Quantified Against Class Benchmark

AR-R17779 is characterized as a full agonist at α7 nAChRs, achieving 96% efficacy relative to the endogenous agonist acetylcholine [1]. This contrasts with earlier α7-preferring compounds like GTS-21 and 4-OH-GTS-21, which are partial agonists at the α7 subtype, producing submaximal receptor activation even at saturating concentrations [2]. Full agonism ensures maximal signal transduction capacity, which is essential for studies requiring robust α7 activation such as ion flux assays, synaptic plasticity measurements, and certain in vivo behavioral paradigms where partial agonism may produce ceiling effects.

α7 nAChR full agonist efficacy partial agonist

Cognitive Enhancement: AR-R17779 Reversal of Lesion-Induced Working Memory Deficit

AR-R17779 demonstrates functional efficacy in reversing lesion-induced cognitive deficits in vivo. In a well-controlled rat model, fimbria-fornix lesions significantly impaired working memory performance in the radial-arm maze. Treatment with AR-R17779 (2 mg/kg, subcutaneous, 20 minutes pre-testing) significantly reversed this impairment, restoring performance toward sham-operated control levels [1]. This effect is directly attributable to α7 nAChR activation, as the α7-selective antagonist methyllycaconitine (MLA) blocked AR-R17779's cognitive-enhancing effects in the social recognition test [2].

cognitive enhancement working memory fimbria-fornix lesion in vivo pharmacology

Peripheral Anti-Inflammatory Efficacy: AR-R17779 Dose-Dependent Protection in Trauma-Induced Acute Lung Injury

AR-R17779 exerts significant anti-inflammatory effects via activation of the α7 nAChR-dependent cholinergic anti-inflammatory pathway (CAP) on peripheral macrophages. In a murine polytrauma model (lung contusion plus liver crush injury), a single intraperitoneal dose of AR-R17779 (25 mg/kg) administered immediately post-injury significantly attenuated histological acute lung injury (ALI) and prevented the loss of heparan sulfate from the lung epithelial glycocalyx at 24 hours post-injury [1]. In vitro, AR-R17779 dose-dependently suppressed STAT3 phosphorylation and TNF-α release from LPS-treated macrophages, and in macrophage-epithelial coculture systems, AR-R17779 treatment of LPS-stimulated macrophages decreased epithelial glycocalyx degradation compared to LPS alone [1].

cholinergic anti-inflammatory pathway acute lung injury macrophage glycocalyx

Species-Dependent Functional Potency: AR-R17779 EC50 Variation Across Human, Rat, and Monkey α7

AR-R17779 exhibits pronounced species-dependent functional potency at α7 nAChRs, a critical consideration for cross-species translational studies. In Xenopus oocyte expression systems, AR-R17779 activates human α7 nAChRs with an EC50 of 6.2 μM, rat α7 with an EC50 of 10 μM, and monkey α7 with an EC50 of 12.7 μM, as measured by whole-cell voltage clamp electrophysiology [1]. This species rank order (human > rat > monkey) is not uniformly observed across all α7 agonists. For example, PNU-282987 demonstrates a different species potency profile, and certain agonists show reversed potency between rodent and primate receptors.

species differences EC50 Xenopus oocyte functional potency

AR-R17779: Evidence-Backed Research and Industrial Application Scenarios


CNS Cognitive Pharmacology: Probing α7 nAChR-Mediated Learning and Memory

AR-R17779 is the compound of choice for CNS research programs investigating the role of α7 nAChRs in learning, memory, and cognitive enhancement. Its full agonist efficacy (96%) and high α7/α4β2 binding selectivity (~174-fold) enable clean interrogation of α7-specific cognitive effects without the confounding variables of partial agonism or off-target α4β2 activation that compromise studies with GTS-21 [1][2]. Validated in vivo efficacy has been demonstrated in multiple cognitive paradigms, including radial-arm maze working memory tasks and reversal of fimbria-fornix lesion-induced deficits at 2 mg/kg s.c. [3], as well as enhancement of social recognition memory at 1-30 mg/kg s.c. [4].

Peripheral Immunology: Activating the Cholinergic Anti-Inflammatory Pathway in Disease Models

AR-R17779 serves as a robust pharmacological tool for activating the α7 nAChR-dependent cholinergic anti-inflammatory pathway (CAP) in peripheral tissues. Its efficacy in suppressing macrophage-driven inflammation has been quantitatively established in a polytrauma-induced acute lung injury model, where 25 mg/kg i.p. AR-R17779 significantly attenuated histological lung injury and preserved epithelial glycocalyx integrity [5]. The compound also demonstrates protective effects in TNBS-induced colitis models and suppresses LPS-induced TNF-α production from macrophages at 200 nM in vitro [6], making it a versatile tool for inflammatory disease research spanning trauma, sepsis, inflammatory bowel disease, and atherosclerosis.

In Vitro Receptor Pharmacology: Standardized α7 nAChR Full Agonist for Assay Development

AR-R17779 is ideally suited as a reference full agonist for developing and validating α7 nAChR-targeted screening assays. Its well-characterized binding parameters (Ki = 92 nM for α7; Ki = 16,000 nM for α4β2) and functional EC50 values across multiple species (human: 6.2 μM; rat: 10 μM; monkey: 12.7 μM) provide standardized benchmarks for calibrating assay sensitivity and confirming receptor identity [1]. The compound's lack of antagonist activity at α4β2-, α3β4-, α3β2-, and 5-HT3A receptors further ensures assay specificity, reducing the risk of false positives from off-target interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR-R17779

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.